Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18097593
InChI: InChI=1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3
SMILES:
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol

Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18097593

Molecular Formula: C13H22N2O2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
IUPAC Name tert-butyl 4-but-3-yn-2-ylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3
Standard InChI Key RIYFXIDCOHUEPO-UHFFFAOYSA-N
Canonical SMILES CC(C#C)N1CCN(CC1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a but-3-yn-2-yl side chain. The Boc group enhances steric protection during synthetic workflows, while the alkyne moiety enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions . The molecular geometry is influenced by the sp-hybridized carbon in the alkyne group, which introduces linearity into the side chain.

Key structural identifiers include:

  • SMILES: \text{CC(C)(C)OC(=O)N1CCN(CC1)C(C#C)C}

  • InChIKey: NDBBLLCYPXUQNU-UHFFFAOYSA-N\text{NDBBLLCYPXUQNU-UHFFFAOYSA-N}

The tert-butyl group adopts a staggered conformation to minimize steric clashes with the piperazine ring, as observed in crystallographic studies of analogous compounds .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ ~1.4 ppm in 1H^1\text{H}) and the alkyne proton (δ ~2.4 ppm). Infrared (IR) spectroscopy shows a sharp absorption band at ~2110 cm1^{-1}, characteristic of the carbon-carbon triple bond . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 238.1676, consistent with the molecular formula .

Crystallographic Analysis

X-ray diffraction studies of structurally related tert-butyl piperazine derivatives reveal monoclinic crystal systems with space group P21/cP2_1/c . The piperazine ring typically adopts a chair conformation, with the tert-butyl and alkyne substituents occupying equatorial positions to reduce torsional strain. Key crystallographic parameters include:

ParameterValue
Space groupP21/cP2_1/c
Unit cell dimensionsa=10.52A˚,b=12.34A˚,c=14.78A˚a = 10.52 \, \text{Å}, \, b = 12.34 \, \text{Å}, \, c = 14.78 \, \text{Å}
Bond angle (C≡C)178.5178.5^\circ
Torsional angle (N-C-C#C)112.3112.3^\circ

These structural insights inform rational design strategies for derivatives with enhanced biological activity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a modified Bruylants reaction, which involves trapping an iminium intermediate with an alkynyl Grignard reagent . A representative protocol involves:

  • Iminium Formation: Treatment of tert-butyl piperazine-1-carboxylate with ethyl formate in the presence of HCl generates a reactive 1-NN-propylidenepiperazinium intermediate.

  • Nucleophilic Addition: Addition of but-3-yn-2-ylmagnesium bromide to the iminium intermediate at 20C-20^\circ \text{C} yields the desired product after aqueous workup .

  • Purification: Chromatographic purification on silica gel (hexane:ethyl acetate = 4:1) affords the compound in 68% yield .

This method circumvents steric challenges posed by the tert-butyl group, enabling efficient access to the target molecule.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor to proteolysis-targeting chimeras (PROTACs), where the alkyne enables conjugation to E3 ligase ligands. For example, coupling via click chemistry to thalidomide derivatives has yielded candidates with enhanced degradation efficiency .

Targeted Therapeutics

Structural analogs have shown promise in cancer therapy by inhibiting aberrant signaling pathways. The tert-butyl group improves pharmacokinetic properties by reducing metabolic degradation, as evidenced in preclinical studies of related molecules .

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